Tert-butyl 3-acetyl-5-methylbenzylcarbamate
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Overview
Description
Tert-butyl 3-acetyl-5-methylbenzylcarbamate is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group, an acetyl group, and a methyl-substituted benzyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-acetyl-5-methylbenzylcarbamate typically involves the reaction of 3-acetyl-5-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-acetyl-5-methylbenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Tert-butyl 3-acetyl-5-methylbenzylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-acetyl-5-methylbenzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modifying their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the acetyl and methylbenzyl groups.
3-acetyl-5-methylbenzylamine: Contains the acetyl and methylbenzyl groups but lacks the carbamate group.
Tert-butyl 3-acetylbenzylcarbamate: Similar but lacks the methyl group on the benzyl ring.
Uniqueness
Tert-butyl 3-acetyl-5-methylbenzylcarbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis and as a versatile intermediate in the production of various chemical compounds .
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl N-[(3-acetyl-5-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C15H21NO3/c1-10-6-12(8-13(7-10)11(2)17)9-16-14(18)19-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,18) |
InChI Key |
FKZQHTAZFCOBIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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